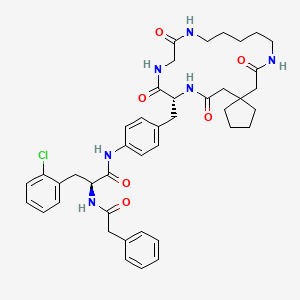
Chlorzoxazone N-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorzoxazone N-Glucuronide is a metabolite of chlorzoxazone, a centrally acting muscle relaxant. This compound is formed through the glucuronidation process, where chlorzoxazone is conjugated with glucuronic acid. This compound is known for its resistance to enzymatic hydrolysis and is produced independently of chlorzoxazone hydroxylation by cytochrome P450 2E1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorzoxazone N-Glucuronide is synthesized through the glucuronidation of chlorzoxazone. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), specifically UGT1A9 . The reaction typically occurs in the liver, where chlorzoxazone is metabolized by UGT1A9 to form this compound .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant HepG2 cells expressing cytochrome P450 2E1, metabolically competent HepaRG cells, primary hepatocytes, and precision-cut human liver slices . These systems are used to identify and quantify the metabolites of chlorzoxazone, including this compound .
Chemical Reactions Analysis
Types of Reactions
Chlorzoxazone N-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of chlorzoxazone with glucuronic acid, facilitated by the enzyme uridine 5’-diphospho-glucuronosyltransferase .
Common Reagents and Conditions
The glucuronidation reaction requires chlorzoxazone, glucuronic acid, and the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT1A9) . The reaction typically occurs in the liver under physiological conditions .
Major Products
The major product of the glucuronidation reaction is this compound . This compound is resistant to enzymatic hydrolysis and is excreted in urine .
Scientific Research Applications
Chlorzoxazone N-Glucuronide is used in various scientific research applications, including:
Drug Metabolism Studies: It is used to study the metabolism of chlorzoxazone and the role of uridine 5’-diphospho-glucuronosyltransferase enzymes in drug metabolism.
Toxicology Research: It helps in understanding the toxicokinetics and metabolism of chlorzoxazone in human hepatocytes.
Pharmacokinetics: It is used to measure the activity of cytochrome P450 2E1 and uridine 5’-diphospho-glucuronosyltransferase enzymes in vitro and in vivo.
Mechanism of Action
Chlorzoxazone N-Glucuronide exerts its effects through the process of glucuronidation. The enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT1A9) catalyzes the conjugation of chlorzoxazone with glucuronic acid, forming this compound . This process increases the polarity of chlorzoxazone, facilitating its excretion in urine .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H14ClNO8 |
|---|---|
Molecular Weight |
347.70 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-chloro-2H-1,3-benzoxazol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO8/c14-5-1-2-7-6(3-5)15(4-21-7)23-13-10(18)8(16)9(17)11(22-13)12(19)20/h1-3,8-11,13,16-18H,4H2,(H,19,20)/t8-,9-,10+,11-,13-/m0/s1 |
InChI Key |
OFUSCTNYZCMHFP-JPYZYGQNSA-N |
Isomeric SMILES |
C1N(C2=C(O1)C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1N(C2=C(O1)C=CC(=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



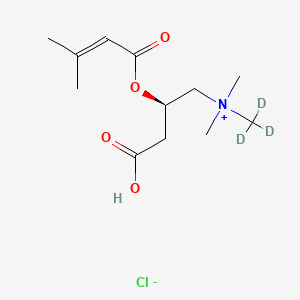

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)

![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)
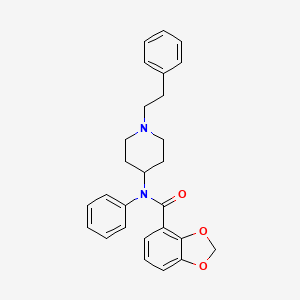

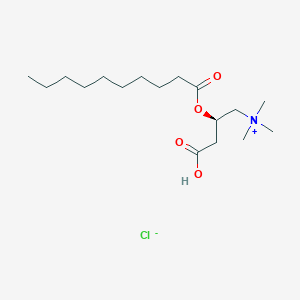
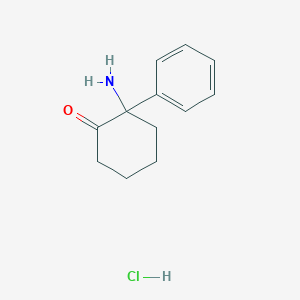
![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)
![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)
